![molecular formula C17H23N7O5 B1211455 (2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1211455.png)
(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytomycin is an amino acid and an oxacycle.
Scientific Research Applications
Synthesis and Medicinal Chemistry
A significant application of this compound is in the field of synthesis and medicinal chemistry. It has been utilized in the development of various heterocyclic compounds. For instance, Ghashang et al. (2013) describe a solvent-free condensation method using similar compounds to create chromeno[2,3-d]pyrimidinone derivatives with potential antimicrobial activity (Ghashang, Mansoor, & Aswin, 2013). Additionally, Deschenaux et al. (1989) demonstrate the enantiospecific synthesis of similar compounds, emphasizing their role in stereochemical studies (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Antimicrobial and Anticancer Properties
Research by Kumar and Mashelker (2007) explores the synthesis of oxadiazole heterocyclic compounds containing pyranopyridine moieties, expected to exhibit hypertensive activity, based on compounds structurally similar to the one (Kumar & Mashelker, 2007). Additionally, Deohate and Palaspagar (2020) studied similar compounds for their insecticidal and antibacterial potential, highlighting the compound’s relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Drug Design and Development
The compound's structural features are essential in drug design and development. Verhoest et al. (2012) discuss the development of a PDE9A inhibitor for cognitive disorders, utilizing a structurally similar compound, showcasing its potential in neurological therapeutic applications (Verhoest et al., 2012).
properties
Product Name |
(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
|---|---|
Molecular Formula |
C17H23N7O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2S,3S,6R)-3-[[2-(2-amino-1-methyl-5,6-dihydro-4H-pyrimidin-4-yl)acetyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C17H23N7O5/c1-23-6-4-9(20-16(23)19)8-12(25)21-10-2-3-13(29-14(10)15(26)27)24-7-5-11(18)22-17(24)28/h2-3,5,7,9-10,13-14H,4,6,8H2,1H3,(H2,19,20)(H,21,25)(H,26,27)(H2,18,22,28)/t9?,10-,13+,14-/m0/s1 |
InChI Key |
NXYZPLILSHUEBR-LBLJTAPMSA-N |
Isomeric SMILES |
CN1CCC(N=C1N)CC(=O)N[C@H]2C=C[C@@H](O[C@@H]2C(=O)O)N3C=CC(=NC3=O)N |
Canonical SMILES |
CN1CCC(N=C1N)CC(=O)NC2C=CC(OC2C(=O)O)N3C=CC(=NC3=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



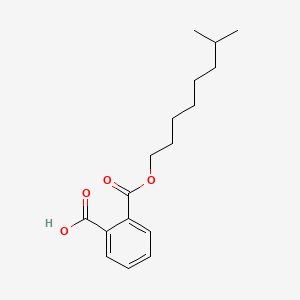
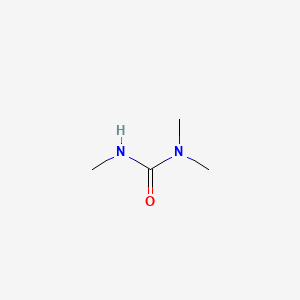
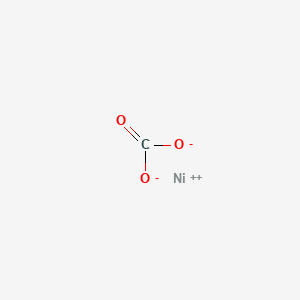
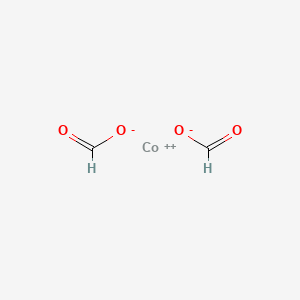
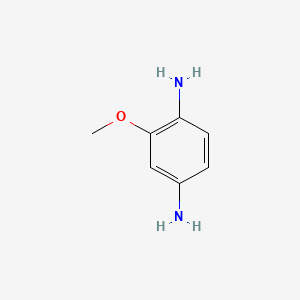

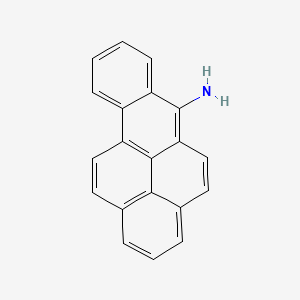
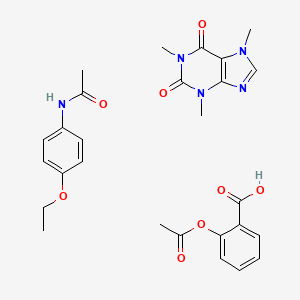
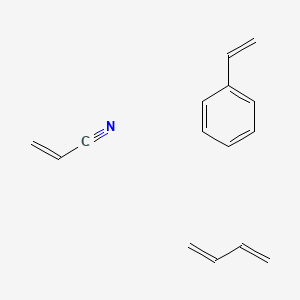
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
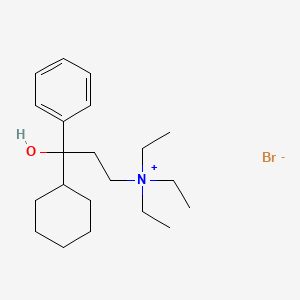
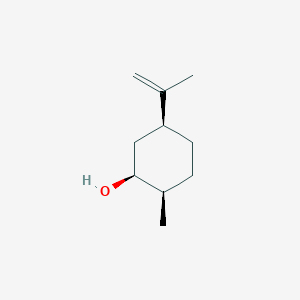
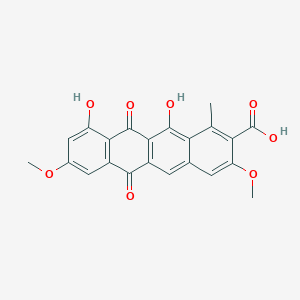
![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)